[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide
Overview
Description
4-(Methoxycarbonyl)benzylphosphonium bromide: is an organophosphorus compound with the molecular formula C27H24BrO2P . It is a quaternary phosphonium salt, which is often used in organic synthesis, particularly in the preparation of various functional molecules. This compound is known for its stability and reactivity, making it a valuable reagent in chemical research and industrial applications.
Mechanism of Action
Target of Action
It is often used as a reactant in various chemical reactions, such as the stereoselective azidolysis of vinyl epoxides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methoxycarbonyl)benzylphosphonium bromide . For instance, it should be stored in a sealed container in a cool, dry place, and the work area should have good ventilation or exhaust . These conditions help maintain the stability of the compound and its efficacy in reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)benzylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-(methoxycarbonyl)benzyl bromide . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of 4-(Methoxycarbonyl)benzylphosphonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)benzylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include , , and .
Oxidizing Agents: Oxidizing agents such as or can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium amides , while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chemistry: In organic synthesis, 4-(Methoxycarbonyl)benzylphosphonium bromide is used as a reagent for the preparation of various functional molecules. It is particularly valuable in Wittig reactions , where it helps in the formation of alkenes from carbonyl compounds .
Biology and Medicine: Its stability and reactivity make it a useful building block for drug development .
Industry: In the industrial sector, 4-(Methoxycarbonyl)benzylphosphonium bromide is used in the production of specialty chemicals and materials. Its role in catalysis and polymerization reactions is of particular interest .
Comparison with Similar Compounds
- 4-(Methoxycarbonyl)benzylphosphonium chloride
- 4-(Methoxycarbonyl)benzylphosphonium iodide
- 4-(Methoxycarbonyl)benzylphosphonium fluoride
Uniqueness: Compared to its analogs, 4-(Methoxycarbonyl)benzylphosphonium bromide is unique due to its specific reactivity and stability. The bromide ion provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Its versatility in organic synthesis and industrial applications sets it apart from other similar compounds .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDGVKUXDZLNU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377378 | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-46-9 | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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